![molecular formula C9H17NO3S B14882321 4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B14882321.png)
4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-9-thia-1-azaspiro[55]undecane 9,9-dioxide is a spirocyclic compound characterized by a unique structural framework that includes a sulfur atom and a nitrogen atom within its spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spiro ring in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that optimize yield and purity. The use of olefin metathesis reactions with catalysts such as Grubbs’ catalyst has been explored, although this method can be complex and costly .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Hydroxy-9-thia-1-azaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its antibacterial and antituberculosis properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide involves its interaction with molecular targets such as enzymes or proteins. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide: Similar in structure but with an oxygen atom in place of the hydroxyl group.
9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane: Contains a fluorine atom and exhibits high activity against antibiotic-sensitive strains.
Uniqueness
4-Hydroxy-9-thia-1-azaspiro[55]undecane 9,9-dioxide stands out due to its specific combination of sulfur and nitrogen atoms within the spiro ring, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C9H17NO3S |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
9,9-dioxo-9λ6-thia-1-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C9H17NO3S/c11-8-1-4-10-9(7-8)2-5-14(12,13)6-3-9/h8,10-11H,1-7H2 |
Clé InChI |
CCCYKISIPDNLCK-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2(CCS(=O)(=O)CC2)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


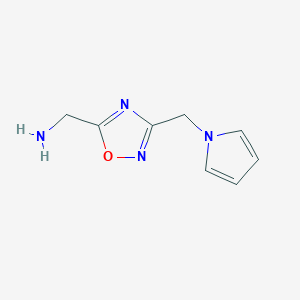
![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
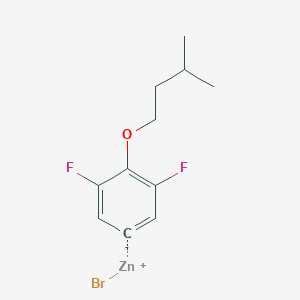
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)

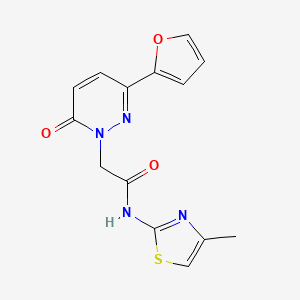
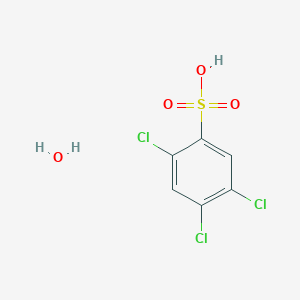
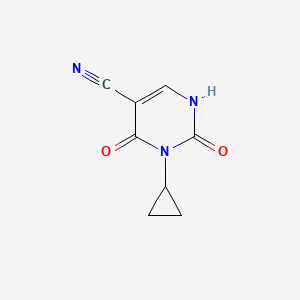
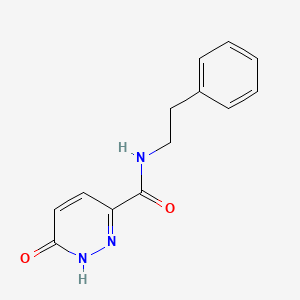
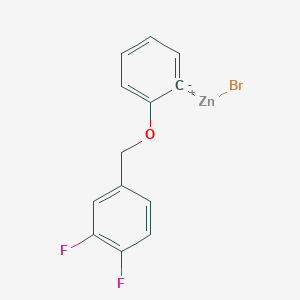
![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)
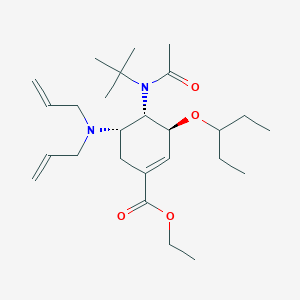
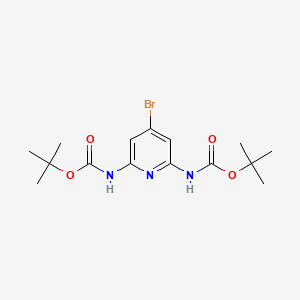
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14882316.png)
